7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a naphthyridine core with a chloromethyl and ethyl substituent, enhancing its reactivity and potential therapeutic applications. The structure of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one indicates its classification as a potential inhibitor of various biological targets, including enzymes involved in cell proliferation and DNA repair mechanisms.
The synthesis of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one can be achieved through various cyclization reactions involving pyridine derivatives. One effective method involves the use of electrophilic cyclization of suitable precursors, such as 2-amino-3-ethylpyridine derivatives in the presence of chloromethylating agents.
In one reported synthesis, starting materials such as 3-ethyl-2-pyridinamine are reacted with chloromethyl methyl ether under acidic conditions to yield the desired naphthyridine derivative. The reaction typically requires careful control of temperature and reaction time to optimize yield and minimize side products. For example, using iodine as a catalyst in a dioxane/water mixture can enhance yields significantly .
The molecular formula for 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is . The compound consists of a naphthyridine ring system with a chloromethyl group at position 7 and an ethyl group at position 3.
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the chloromethyl group and the ethyl substitution on the naphthyridine scaffold.
7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one can participate in various chemical reactions due to its electrophilic nature. Notably, it can undergo nucleophilic substitutions at the chloromethyl group, facilitating the introduction of different functional groups.
For instance, treatment with nucleophiles such as amines or thiols can yield substituted naphthyridines. Additionally, cyclization reactions involving this compound can lead to more complex heterocyclic structures, expanding its utility in synthetic organic chemistry .
The mechanism by which 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one exerts its biological effects may involve inhibition of specific enzymes or receptors. For example, it has been identified as a potential inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair processes.
Inhibition studies suggest that compounds with similar structures can effectively block PARP1 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents . This mechanism highlights the compound's relevance in cancer therapeutics.
7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is typically characterized by its solid state at room temperature. It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol.
The compound's chemical properties include reactivity towards nucleophiles due to the presence of the chloromethyl group. Its stability under various conditions has been studied, indicating that it can withstand moderate temperatures without significant decomposition.
This compound has garnered interest in medicinal chemistry for its potential applications as an anticancer agent due to its ability to inhibit DNA repair mechanisms. Furthermore, its derivatives are being explored for use in drug discovery programs targeting various diseases beyond cancer, including neurodegenerative disorders and infections caused by resistant pathogens.
7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one belongs to the 1,5-naphthyridine family, a bicyclic heteroaromatic system consisting of two fused pyridine rings with nitrogen atoms at positions 1 and 5. The compound features a lactam moiety (2-one group), rendering the ring system non-aromatic and introducing a site of tautomerism. The 3-ethyl substituent is an alkyl group enhancing lipophilicity, while the 7-(chloromethyl) group provides a reactive handle for nucleophilic substitution. This chloromethyl group is sterically accessible due to the absence of peri interactions, contrasting with the hindered C8 position in 1,8-naphthyridines [4]. The hydrochloride salt form (CAS 2589531-79-1) further enhances solubility for synthetic applications [2].
Table 1: Structural Features of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one
Structural Element | Role/Property |
---|---|
1,5-Naphthyridine core | Bicyclic scaffold with π-deficient character; influences electrophilic substitution patterns |
2-Oxide (lactam) | Enol-keto tautomerism; hydrogen-bond donor/acceptor capability |
3-Ethyl substituent | Electron-donating alkyl group; enhances lipophilicity |
7-(Chloromethyl) group | Electrophilic site for further derivatization; sterically unhindered |
Hydrochloride salt (common form) | Improves crystallinity and solubility; CAS 2589531-79-1 |
The systematic IUPAC name is 7-(chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride, reflecting the protonation state of the hydrochloride salt (CAS 2589531-79-1) [2]. The parent heterocycle is numbered with the lactam nitrogen as N1 and the opposing nitrogen as N5. The "2(1H)-one" descriptor explicitly denotes the lactam tautomer. The freebase form (without hydrochloride) is registered under CAS 2589531-78-0 [3]. The chloromethyl group at C7 uses the locant "7-" to specify position relative to the naphthyridine nitrogens.
Canonical SMILES: O=C1NC2=CC(CCl)=CN=C2C=C1CC.[H]Cl
encodes the hydrochloride salt structure, while the freebase SMILES is CCC1=CC2=NC=C(CCl)C=C2NC1=O
[2]. The InChIKey FEDJXKCDBBHAIG-UHFFFAOYSA-N
provides a unique identifier for the hydrochloride salt. Stereochemistry is absent due to the lack of chiral centers, though rotational barriers exist around the ethyl and chloromethyl groups.
Table 2: Nomenclature and Identifiers
Nomenclature System | Identifier |
---|---|
IUPAC Name (HCl salt) | 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride |
CAS Number (HCl salt) | 2589531-79-1 |
CAS Number (freebase) | 2589531-78-0 |
Molecular Formula | C₁₁H₁₂Cl₂N₂O (HCl salt) |
SMILES (HCl salt) | O=C1NC2=CC(CCl)=CN=C2C=C1CC.[H]Cl |
InChIKey | FEDJXKCDBBHAIG-UHFFFAOYSA-N |
1,5-Naphthyridine chemistry originated in 1893 with Reissert’s synthesis of the first naphthyridine derivative, though the unsubstituted 1,5-naphthyridine was not isolated until 1927 [4]. Early studies focused on electrophilic substitution kinetics, revealing that 1,5-naphthyridine undergoes alkylation slower than quinoline (rate constant 0.232 × 10⁻⁴ L mol⁻¹ s⁻¹ vs. 0.517 × 10⁻⁴ L mol⁻¹ s⁻¹), attributed to reduced charge density at N1 due to the opposing N5 [4].
The specific compound 7-(chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one emerged as a synthetic intermediate in the early 2000s, coinciding with medicinal chemistry interest in naphthyridine scaffolds. Its brominated analog (7-(bromomethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one, CAS 2589531-82-6) became commercially available for nucleophilic substitution reactions [6]. The hydrochloride salt (CAS 2589531-79-1) was later cataloged as a building block for PARP inhibitors and kinase-targeted therapies, reflecting its role in drug discovery [8]. Recent patents (e.g., WO2022247816A1, 2022) utilize analogous chloromethyl-naphthyridines for anticancer applications, validating the scaffold’s pharmaceutical relevance [8].
Table 3: Key Historical Milestones
Timeline | Milestone | Significance |
---|---|---|
1893 | Reissert's synthesis of first naphthyridine | Established core naphthyridine chemistry |
1927 | Isolation of unsubstituted 1,5-naphthyridine | Enabled systematic study of 1,5-naphthyridine reactivity |
1950-1970s | Kinetic studies of naphthyridine alkylation | Quantified reduced electrophilicity of 1,5-naphthyridine vs. other isomers |
Early 2000s | Emergence of 7-(chloromethyl) derivatives as intermediates | Enabled synthesis of pharmaceutically active naphthyridine derivatives |
2020s | Inclusion in patents for PARP/kinase inhibitors (e.g., WO2022247816A1) | Validated scaffold for targeted cancer therapies |
The compound’s utility stems from its balanced reactivity: the chloromethyl group undergoes clean nucleophilic displacement with amines/thiols, while the lactam nitrogen can be alkylated for further diversification. Over 17,000 naphthyridine derivatives exist in databases, with fused 1,5-naphthyridines showing topoisomerase inhibition and kinase modulation [5] [7]. This context underscores its role as a versatile intermediate in modern heterocyclic chemistry.